molecular formula C14H22N2 B13104912 1-Ethyl-2,2-dimethyl-3-phenylpiperazine

1-Ethyl-2,2-dimethyl-3-phenylpiperazine

Cat. No.: B13104912
M. Wt: 218.34 g/mol
InChI Key: DLWQVUKPXRXNAM-UHFFFAOYSA-N
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Description

1-Ethyl-2,2-dimethyl-3-phenylpiperazine is a piperazine derivative characterized by its unique structure, which includes an ethyl group, two methyl groups, and a phenyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,2-dimethyl-3-phenylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale cyclization reactions. The use of solid-phase synthesis and photocatalytic synthesis methods has also been explored for the efficient production of these compounds .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,2-dimethyl-3-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-Ethyl-2,2-dimethyl-3-phenylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2,2-dimethyl-3-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, or inhibiting specific enzymes. Detailed studies on its molecular targets and pathways are essential to fully understand its pharmacological effects .

Comparison with Similar Compounds

  • 1-Methyl-3-phenylpiperazine
  • 1-Ethyl-3-phenylpiperazine
  • 1-Methyl-2-phenylpiperazine

Comparison: 1-Ethyl-2,2-dimethyl-3-phenylpiperazine is unique due to the presence of both ethyl and dimethyl groups on the piperazine ring, which may influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-ethyl-2,2-dimethyl-3-phenylpiperazine

InChI

InChI=1S/C14H22N2/c1-4-16-11-10-15-13(14(16,2)3)12-8-6-5-7-9-12/h5-9,13,15H,4,10-11H2,1-3H3

InChI Key

DLWQVUKPXRXNAM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNC(C1(C)C)C2=CC=CC=C2

Origin of Product

United States

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